(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 925689-54-9
VCID: VC4355481
InChI: InChI=1S/C9H11N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h2-6H,10H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1
SMILES: CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl
Molecular Formula: C9H13Cl2N3
Molecular Weight: 234.12 g/mol

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

CAS No.: 925689-54-9

Cat. No.: VC4355481

Molecular Formula: C9H13Cl2N3

Molecular Weight: 234.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride - 925689-54-9

Specification

CAS No. 925689-54-9
Molecular Formula C9H13Cl2N3
Molecular Weight 234.12 g/mol
IUPAC Name (1S)-1-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C9H11N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h2-6H,10H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1
Standard InChI Key JVEWMMVTBRJLKK-ILKKLZGPSA-N
Isomeric SMILES C[C@@H](C1=NC2=CC=CC=C2N1)N.Cl.Cl
SMILES CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl
Canonical SMILES CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzimidazole ring fused with an ethylamine group, where the chiral center at the ethylamine carbon confers stereochemical specificity. The (S)-configuration is confirmed by its InChIKey (JVEWMMVTBRJLKK-ILKKLZGPSA-N), which differentiates it from the R-enantiomer (InChIKey HFHWHWCRHSKBOZ-FYZOBXCZSA-N) . The hydrochloride salt form enhances stability and solubility, critical for pharmaceutical formulations.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₃Cl₂N₃
Molecular Weight234.12 g/mol
CAS Number925689-54-9
IUPAC Name(1S)-1-(1H-benzimidazol-2-yl)ethanamine; dihydrochloride
SMILESCC@@HN.Cl.Cl

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

  • Chiral Introduction: Resolution of racemic ethylamine intermediates using chiral auxiliaries or enzymatic methods to isolate the S-enantiomer .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial Production

Parchem and VulcanChem list this compound as a research-grade material, indicating its use in small-scale pharmaceutical development . The lack of large-scale production data suggests it remains a niche compound, primarily utilized in asymmetric catalysis and preclinical studies.

Biological and Pharmacological Applications

Asymmetric Synthesis

The chiral ethylamine moiety positions this compound as a ligand in transition-metal catalysis. For example, it could facilitate enantioselective hydrogenation or cross-coupling reactions, critical in producing optically active pharmaceuticals.

Comparative Analysis with Structural Analogs

Table 2: Enantiomeric and Non-Chiral Variants

CompoundCAS NumberMolecular FormulaKey Difference
(S)-1-(1H-Benzimidazol-2-YL)ethylamine HCl925689-54-9C₉H₁₃Cl₂N₃S-configuration, dihydrochloride
(R)-1-(1H-Benzimidazol-2-YL)ethylamine HCl1234996-74-7 C₉H₁₂ClN₃R-configuration, monohydrochloride
1-(1H-Benzimidazol-2-YL)ethylamine HCl74461-35-1 C₉H₁₂ClN₃Non-chiral, monohydrochloride

The S-enantiomer’s dihydrochloride form enhances aqueous solubility compared to the R-form , a critical factor in drug bioavailability.

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in model organisms.

  • Catalytic Applications: Explore its utility in synthesizing enantiopure agrochemicals or APIs.

  • Toxicology Profiling: Establish LD₅₀ and NOAEL values for regulatory compliance.

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